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Compound of Interest

Compound Name: Pirquinozol

Cat. No.: B610121 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction to Pirquinozol
Pirquinozol, also known as SQ-13,847, is a pyrazolo[1,5-c]quinazoline derivative that was

investigated in the early 1980s for its potent anti-allergic and anti-asthmatic properties. It is

recognized as an orally effective agent that functions by inhibiting the release of histamine and

other mediators from mast cells, a critical event in the initiation of type I hypersensitivity

reactions. Unlike traditional antihistamines that block the action of histamine at its receptor,

Pirquinozol acts as a mast cell stabilizer, preventing the degranulation process itself. This

makes it a valuable tool for studying the intricate signaling pathways that govern mast cell

activation.

Pirquinozol has been shown to be particularly effective in inhibiting immunoglobulin E (IgE)-

mediated mast cell responses. Upon binding of an allergen to IgE antibodies attached to the

high-affinity IgE receptor (FcεRI) on the mast cell surface, a complex signaling cascade is

initiated. This cascade ultimately leads to an increase in intracellular calcium levels and the

release of pre-formed mediators stored in granules, such as histamine, serotonin, and

proteases. Pirquinozol is believed to interfere with this signaling pathway, thereby preventing

mediator release. While the precise molecular target of Pirquinozol is not definitively

established in the readily available literature, its actions are consistent with the modulation of

key signaling components downstream of FcεRI aggregation, potentially involving the

regulation of cyclic nucleotide levels or calcium mobilization.
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These application notes provide an overview of the use of Pirquinozol in mast cell research,

including detailed protocols for key in vivo and in vitro assays to characterize its mast cell-

stabilizing activity.

Proposed Mechanism of Action in Mast Cell
Signaling
The binding of an allergen to IgE-FcεRI complexes on the mast cell surface triggers a signaling

cascade that leads to degranulation. This process involves the activation of protein tyrosine

kinases, phosphorylation of adaptor proteins, and the activation of phospholipase Cγ (PLCγ).

PLCγ activation generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to

its receptors on the endoplasmic reticulum, leading to the release of stored calcium into the

cytoplasm. This initial calcium release triggers the opening of store-operated calcium (SOC)

channels in the plasma membrane, resulting in a sustained influx of extracellular calcium. This

significant rise in intracellular calcium is a critical trigger for the fusion of granular membranes

with the plasma membrane and the subsequent release of inflammatory mediators.

Pirquinozol is thought to inhibit this cascade, preventing the release of histamine and other

inflammatory mediators. Its mechanism may involve the inhibition of phosphodiesterases

(PDEs), leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.

Elevated cAMP is known to have an inhibitory effect on mast cell degranulation.
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Caption: Proposed mechanism of Pirquinozol in the IgE-mediated mast cell signaling
pathway.

Quantitative Data Summary
The following table summarizes the in vivo and in vitro activities of Pirquinozol (SQ-13,847)

and its metabolite SQ-12,903 as reported in the literature.
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Assay Species Compound
Route of
Administrat
ion

ID₅₀ / IC₅₀ Reference

Passive

Cutaneous

Anaphylaxis

(PCA)

Rat Pirquinozol Oral (p.o.) 2 - 4 mg/kg [1]

Passive

Pulmonary

Anaphylaxis

Rat Pirquinozol Oral (p.o.) 2 - 4 mg/kg [1]

IgE-mediated

Histamine

Release (in

vitro)

Rat SQ-12,903 - 1 µM

cAMP

Phosphodiest

erase

Inhibition

Rat SQ-12,903 - 0.3 µM

Note: The in vitro data for SQ-12,903 is based on abstracts of scientific publications, as full-text

articles were not readily accessible. The original publications should be consulted for detailed

experimental conditions.

Experimental Protocols
The following are representative protocols for assays commonly used to evaluate the activity of

mast cell stabilizing agents like Pirquinozol. These protocols are based on standard

methodologies and should be adapted and optimized for specific experimental needs.

Protocol 1: In Vivo Passive Cutaneous Anaphylaxis
(PCA) in Rats
Objective: To evaluate the in vivo efficacy of Pirquinozol in inhibiting IgE-mediated mast cell

degranulation in the skin.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/pdf/Application_Note_In_Vitro_Mast_Cell_Degranulation_Assay_Using_Epinastine.pdf
https://www.benchchem.com/pdf/Application_Note_In_Vitro_Mast_Cell_Degranulation_Assay_Using_Epinastine.pdf
https://www.benchchem.com/product/b610121?utm_src=pdf-body
https://www.benchchem.com/product/b610121?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610121?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Principle: This assay measures the localized leakage of vascular fluid following an IgE-

mediated allergic reaction in the skin. Rats are passively sensitized by intradermal injection of

IgE antibodies. Subsequent intravenous challenge with the specific antigen and a dye (Evans

blue) results in localized blueing of the skin at the site of sensitization, which is proportional to

the extent of mast cell degranulation and histamine release. The inhibitory effect of a test

compound is assessed by its ability to reduce the intensity and size of this blueing reaction.
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Start

Sensitization:
Intradermal injection of anti-DNP IgE into rat dorsal skin

Latent Period:
24-48 hours

Treatment:
Oral administration of Pirquinozol or vehicle

Challenge:
Intravenous injection of DNP-HSA and Evans blue dye

Anaphylactic Reaction:
30 minutes

Euthanasia and Skin Excision

Dye Extraction:
Incubation of skin samples in formamide

Quantification:
Measure absorbance of extracted dye at 620 nm

End
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Caption: Workflow for the Passive Cutaneous Anaphylaxis (PCA) assay.
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Male Wistar rats (200-250 g)

Anti-dinitrophenyl (DNP) IgE antibody

Dinitrophenyl-human serum albumin (DNP-HSA)

Pirquinozol (SQ-13,847)

Vehicle for Pirquinozol (e.g., 0.5% carboxymethylcellulose)

Evans blue dye

Saline solution (0.9% NaCl)

Formamide

Spectrophotometer

Sensitization:

Anesthetize the rats and shave their dorsal skin.

Inject 0.1 ml of anti-DNP IgE antibody solution (e.g., 1 µg/ml in saline) intradermally at four

to six sites on the back.

Latent Period:

Allow a latent period of 24 to 48 hours for the IgE to bind to mast cells in the skin.

Treatment:

One hour before the antigen challenge, administer Pirquinozol orally at various doses

(e.g., 1, 3, 10, 30 mg/kg).

Administer the vehicle to the control group.

Antigen Challenge:

Prepare a solution of DNP-HSA (e.g., 1 mg/ml) and Evans blue dye (e.g., 0.5%) in saline.
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Inject 1 ml of this solution intravenously into the tail vein of each rat.

Reaction and Sample Collection:

After 30 minutes, euthanize the rats.

Excise the areas of blued skin from the back.

Dye Extraction and Quantification:

Place each skin sample into a separate tube containing 2 ml of formamide.

Incubate the tubes at 60°C for 24 hours to extract the Evans blue dye.

Measure the absorbance of the formamide supernatant at 620 nm using a

spectrophotometer.

Data Analysis:

Calculate the percent inhibition of the PCA reaction for each dose of Pirquinozol
compared to the vehicle control group.

Determine the ID₅₀ value (the dose that causes 50% inhibition).

Protocol 2: In Vitro IgE-Mediated Histamine Release
from Rat Peritoneal Mast Cells
Objective: To evaluate the direct inhibitory effect of Pirquinozol's active metabolite (SQ-

12,903) on IgE-mediated histamine release from isolated mast cells.

Principle: Rat peritoneal mast cells are a rich source of primary mast cells. These cells can be

sensitized in vitro with IgE antibodies and then challenged with the corresponding antigen to

induce degranulation and histamine release. The amount of histamine released into the

supernatant is quantified, and the inhibitory effect of a test compound is determined by its

ability to reduce histamine release.
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Start

Isolation of Rat Peritoneal Mast Cells

Sensitization:
Incubate cells with anti-DNP IgE

Wash cells to remove unbound IgE

Pre-incubation:
Incubate cells with SQ-12,903 or vehicle

Challenge:
Add DNP-HSA to induce degranulation

Incubation:
30 minutes at 37°C

Terminate Reaction:
Centrifuge to separate cells and supernatant

Histamine Quantification:
Measure histamine in supernatant and cell pellet (e.g., by fluorometric assay)

End
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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